1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol
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Overview
Description
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfanyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol typically involves the reaction of 4-chlorobenzophenone with 3,4-dichlorothiophenol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the carbonyl carbon of the benzophenone, followed by reduction to form the ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ketone.
Reduction: Formation of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-alkane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ketone: Similar structure but with a ketone group instead of a hydroxyl group.
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-alkane: Similar structure but fully reduced to an alkane.
3,5-Bis(4-chlorophenyl)-1-(3,4-dichlorophenyl)biuret: Contains biuret functionality instead of ethanol.
Uniqueness
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol is unique due to its combination of chlorophenyl and sulfanyl groups attached to an ethanol backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4OS/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-26-17-9-10-18(23)19(24)11-17/h1-11,25H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQWXXDLGPXOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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